Melagatran - 159776-70-2

Melagatran

Catalog Number: EVT-274641
CAS Number: 159776-70-2
Molecular Formula: C22H31N5O4
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Melagatran is a synthetic, low molecular weight direct thrombin inhibitor. [, , ] It is the active form of the prodrug ximelagatran. [, ] Melagatran serves as a valuable tool in scientific research, particularly in studies investigating the role of thrombin in various biological processes and disease models. [, ]

Ximelagatran

Compound Description: Ximelagatran is an oral prodrug of melagatran. [, , , , , , , , , , , , , , , , , , , , , , ] It is rapidly absorbed in the small intestine and undergoes biotransformation to melagatran via esterases and reductases. [, , , ] Like melagatran, it is a direct thrombin inhibitor. [, , , , , , , , , , , , , , , , ]

Relevance: Ximelagatran is the prodrug of melagatran, and its metabolic transformation is responsible for melagatran's oral bioavailability. [, , , ] Structurally, ximelagatran contains an ethyl ester and an N-hydroxy group that increase its lipophilicity compared to melagatran. [] This structural difference allows for oral administration of ximelagatran, while melagatran is administered subcutaneously. [] Both compounds share the same mechanism of action as direct thrombin inhibitors. [, , , , , , , , , , , , , , , , ]

Ethyl-melagatran

Compound Description: Ethyl-melagatran is an intermediate metabolite in the conversion of ximelagatran to melagatran. [, ] It is formed by the reduction of the hydroxyamidine group of ximelagatran in the gastrointestinal tract. [] Ethyl-melagatran is further metabolized to melagatran. [, ]

Relevance: Ethyl-melagatran is a metabolic precursor to melagatran. [, ] Its presence highlights the multi-step metabolic pathway involved in the bioactivation of ximelagatran to melagatran. Structurally, it retains the ethyl ester group of ximelagatran but has a reduced hydroxyamidine group compared to both ximelagatran and melagatran.

OH-melagatran

Compound Description: OH-melagatran, also known as hydroxy-melagatran, is an intermediate metabolite in the conversion of ximelagatran to melagatran. [, , , ] It is formed through the hydrolysis of the ethyl ester group in ximelagatran. [] OH-melagatran is subsequently metabolized to melagatran. [, , , ]

Relevance: OH-melagatran is a metabolic precursor to melagatran and is formed during the bioactivation of ximelagatran. [, , , ] Structurally, it lacks the ethyl ester group present in ximelagatran and ethyl-melagatran but retains the N-hydroxy group found in ximelagatran.

Overview

Melagatran is a synthetic, small-peptide direct thrombin inhibitor with significant anticoagulant properties. It is primarily used in the context of preventing and treating thromboembolic disorders. Melagatran is the active form of ximelagatran, an oral prodrug that converts to melagatran in vivo. The development of melagatran began in the 1980s at Astra in Sweden, targeting thrombin as a key enzyme in the coagulation cascade, which plays a crucial role in blood clot formation .

Source and Classification

Melagatran is classified as a direct thrombin inhibitor, which means it specifically inhibits the activity of thrombin, a serine protease that converts fibrinogen into fibrin during blood coagulation. This compound falls under the category of anticoagulants and is used primarily in clinical settings to manage conditions such as deep vein thrombosis and pulmonary embolism .

Synthesis Analysis

Methods and Technical Details

Melagatran can be synthesized through various methods, including solid-phase synthesis approaches. One notable synthesis pathway involves the reaction of 4-cyanobenzyl bromide with sodium azide in dimethylformamide to yield 4-cyanobenzyl azide. This compound can then undergo further transformations to produce melagatran .

The synthesis typically employs techniques such as:

  • Solid-phase peptide synthesis: This method allows for the rapid assembly of peptide chains while minimizing purification steps.
  • Analytical methods: High-performance liquid chromatography coupled with mass spectrometry is commonly used to analyze and quantify melagatran in biological samples, ensuring high recovery rates and precise measurements .
Molecular Structure Analysis

Structure and Data

Melagatran has a molecular formula of C16H20N4O2S and a molecular weight of approximately 336.42 g/mol. Its structure features a dipeptide backbone, which contributes to its ability to bind effectively to thrombin. The specific arrangement of functional groups within the molecule enhances its potency as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

As a direct thrombin inhibitor, melagatran functions by binding to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin. This inhibition disrupts the coagulation cascade, leading to reduced clot formation. The reaction mechanism involves competitive binding where melagatran mimics the natural substrate of thrombin, thus effectively blocking its enzymatic activity .

Mechanism of Action

Process and Data

The mechanism of action for melagatran involves its competitive inhibition of thrombin. When administered, melagatran binds reversibly to both soluble and clot-bound thrombin, inhibiting its ability to convert fibrinogen into fibrin. This process is crucial for preventing excessive clot formation during surgical procedures or in patients at risk for thrombosis. Studies have shown that melagatran achieves peak plasma concentrations within 1.5 to 2.5 hours post-administration, with a half-life ranging from 1.5 to 2 hours in healthy individuals .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Melagatran exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like acetonitrile.
  • Stability: Melagatran is stable under physiological conditions but has low oral bioavailability when administered directly due to rapid metabolism.
  • pH Sensitivity: The compound's stability can be affected by pH levels; it is generally stable within physiological pH ranges but may degrade outside these conditions.

These properties are essential for its formulation and use in clinical settings .

Applications

Scientific Uses

Melagatran has several applications in clinical medicine:

  • Anticoagulation therapy: It is primarily used for preventing venous thromboembolism in patients undergoing orthopedic surgery.
  • Clinical trials: Melagatran has been evaluated in numerous studies for its efficacy compared to traditional anticoagulants like warfarin, showing comparable safety profiles and effectiveness .
  • Research applications: Ongoing research explores its potential uses in various thrombotic conditions and its pharmacokinetics in different populations.
Chemical and Pharmacological Foundations of Melagatran

Molecular Structure and Physicochemical Properties

Melagatran (molecular formula: C₂₂H₃₁N₅O₄; molecular weight: 429.51 g/mol) is a synthetic, low-molecular-weight peptidomimetic compound classified as a direct thrombin inhibitor [7] [9]. Its chemical name is benzyl-[2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[(aminoiminomethyl)amino]methyl]-1-oxohexyl]amino]-2-oxoethyl]-carbamic acid methyl ester, reflecting its complex peptidic backbone with critical functional groups [1] [7]. The molecule features:

  • Azetidine ring: A strained four-membered nitrogen-containing cycle essential for binding specificity.
  • Amidinium group: Positively charged at physiological pH, enabling ionic interactions with thrombin’s S1 pocket.
  • Hydrophobic cyclohexyl moiety: Enhances affinity for thrombin’s hydrophobic binding sites [2] [9].

Melagatran exists as a zwitterion at physiological pH due to its ionizable carboxyl group (pKa ~2.5) and amidine moiety (pKa ~11.5). This zwitterionic character severely limits gastrointestinal permeability, contributing to low oral bioavailability (<5%) [1] [6]. Key physicochemical parameters include:

  • Partition coefficient (log P): -1.2 (indicating high hydrophilicity)
  • Water solubility: >10 mg/mL
  • Protein binding: Negligible (<10%), enabling unbound diffusion in plasma [5] [7].

Table 1: Comparative Physicochemical Properties of Melagatran and Ximelagatran

PropertyMelagatranXimelagatran
Molecular Weight (g/mol)429.51473.58
log P (Octanol/Water)-1.20.8
Permeability (Caco-2)Low (Papp <5 nm/s)High (Papp 400 nm/s)
Aqueous SolubilityHigh (>10 mg/mL)Moderate (~1 mg/mL)
Bioavailability (Oral)<5%~20%

Data compiled from [1] [5] [6]

Synthesis Pathways and Prodrug Design (Ximelagatran)

The suboptimal intestinal absorption of melagatran necessitated prodrug engineering. Ximelagatran (ethyl [2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[(aminoiminomethyl)amino]methyl]-1-oxohexyl]amino]-2-oxoethyl]amino]acetate) was designed through strategic molecular modifications:

  • Ethyl esterification: Masking the carboxyl group at the C-terminus.
  • Hydroxylaminomethyl introduction: Converting the amidine to a less basic hydroxyamidine [1] [6].

These modifications transformed melagatran from a hydrophilic zwitterion (log P -1.2) to a lipophilic, non-ionized molecule (log P 0.8) at intestinal pH, increasing permeability 80-fold in Caco-2 cell models [1]. The synthesis of melagatran typically involves:

  • Chiral amino acid coupling: Stereoselective condensation of cyclohexylglycine derivatives with azetidine carboxylic acid intermediates.
  • Solid-phase peptide synthesis (SPPS): Used to assemble the peptidic backbone while maintaining stereochemical integrity [2].
  • Protecting group strategies: tert-Butoxycarbonyl (Boc) for amines and benzyl esters for carboxylic acids, removed during final deprotection [9].

Figure 1: Structural Transformation from Melagatran to Ximelagatran

Melagatran: R1 = COOH, R2 = NH-C(=NH)NH₂  Ximelagatran: R1 = COOEt, R2 = N(OH)-C(=NH)OCH₃  

The prodrug modifications reduce polarity and eliminate zwitterionic character [1] [6]

Bioconversion Mechanisms of Ximelagatran to Melagatran

Ximelagatran undergoes rapid enzymatic conversion to melagatran via a two-step sequential metabolism involving transient intermediates:

  • Ester hydrolysis: Cleavage of the ethyl ester by carboxylesterases produces ethyl-melagatran (major intermediate).
  • Reduction of hydroxyamidine: The N-hydroxylated amidine undergoes non-CYP-mediated reduction to form the amidine group of melagatran [6] [10].

This bioconversion occurs predominantly in the liver mitochondria, though intestinal and hepatic microsomes contribute. Key characteristics:

  • Bioavailability: 22.2 ± 4.3% after single dosing, measured as melagatran plasma exposure [5].
  • Time to peak (Tₘₐₓ): 1.5–2 hours post-oral administration.
  • Enzymatic involvement: Carboxylesterases (hydrolysis) and mitochondrial amidoxime reducing components (MOSC system) for reduction, independent of cytochrome P450 enzymes [6] [10].
  • Pharmacokinetic stability: Low intra-subject variability (coefficient of variation 12%) enables predictable dosing [5].

Table 2: Pharmacokinetic Parameters of Melagatran Formation

ParameterValueConditions
Bioavailability22.2% ± 4.3%Single oral dose (healthy subjects)
Tₘₐₓ (melagatran)1.5–2 hoursFasted state
Half-life (t₁/₂)3–5 hoursRenal-dependent elimination
AUC LinearityDose-proportional (1–98 mg)Coefficient of variation 8%
Food EffectMinimal (AUC change <10%)Fed vs. fasting

Data from clinical pharmacokinetic studies [1] [5] [6]

Structural-Activity Relationship in Thrombin Inhibition

Melagatran binds thrombin through targeted molecular interactions:

  • Active site occupation: Competitive, reversible inhibition at thrombin’s catalytic triad (Ser195, His57, Asp102) with inhibition constant (Kᵢ) of 2 nM [3] [4].
  • S1 specificity pocket: The amidinium group forms salt bridges with Asp189 at the S1 pocket base.
  • Hydrophobic interactions: The cyclohexyl side chain occupies the hydrophobic D pocket, enhancing binding affinity [3] [9].

Critical SAR features include:1. Amidinium group:- Essential for anchoring to Asp189.- Methylation reduces potency >100-fold due to lost ionic interaction.2. Azetidine ring:- Constrained conformation optimizes positioning of the N-terminal benzylcarbamic group.- Ring expansion to pyrrolidine decreases affinity 20-fold [2] [9].3. Benzyl moiety:- Aromatic stacking with His57 stabilizes the enzyme-inhibitor complex.- Substitution with aliphatic groups diminishes activity.4. Carbon linker length:- Optimal 4-atom chain between amidine and azetidine: shorter chains reduce flexibility; longer chains disrupt binding geometry [1] [4].

Table 3: Key Structural Features and Their Contributions to Thrombin Inhibition

Structural ElementRole in Thrombin InhibitionConsequence of Modification
Amidinium groupIonic bond with Asp189 (S1 pocket)100-fold ↓ potency if methylated
Azetidine ringOptimal scaffold geometry for active site20-fold ↓ potency if replaced by pyrrolidine
Cyclohexyl groupHydrophobic filling of D pocket50-fold ↓ potency if replaced by phenyl
Carboxyl terminusH-bonding with Gly219 backbone10-fold ↓ potency if esterified
Benzylcarbamic groupπ-stacking with His578-fold ↓ potency if removed

SAR analysis based on biochemical and crystallographic data [1] [3] [9]

Melagatran inhibits both fluid-phase thrombin (Kᵢ = 2 nM) and fibrin-bound thrombin (Kᵢ = 3 nM) with equal potency, unlike heparin-based anticoagulants which are ineffective against clot-bound thrombin [3] [4]. This dual inhibition disrupts thrombin’s dual roles in fibrin generation (via fibrinogen cleavage) and coagulation amplification (via Factors V, VIII, and XI activation) [4] [8]. The compact, rigid structure enables precise steric complementarity with thrombin’s active site, explaining its high specificity over other serine proteases (>1000-fold selectivity vs. trypsin or plasmin) [3] [7].

Properties

CAS Number

159776-70-2

Product Name

Melagatran

IUPAC Name

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid

Molecular Formula

C22H31N5O4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1

InChI Key

DKWNMCUOEDMMIN-PKOBYXMFSA-N

SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O

Synonyms

N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine; H-319/68;

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.